molecular formula C13H16FNO3S B2384326 Ethyl 5-(3-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylate CAS No. 2248267-28-7

Ethyl 5-(3-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylate

Cat. No.: B2384326
CAS No.: 2248267-28-7
M. Wt: 285.33
InChI Key: HAXZCZQQLGKCDS-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylate is a chemical compound that belongs to the class of thiazinane derivatives This compound is characterized by the presence of a fluorophenyl group, a thiazinane ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization with a thiol reagent under acidic conditions to form the thiazinane ring. The final step involves the esterification of the carboxylic acid group with ethanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazinane ring to a thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiazolidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 5-(3-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the thiazinane ring could contribute to its overall stability and reactivity. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 5-(3-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylate can be compared with other thiazinane derivatives and fluorophenyl compounds. Similar compounds include:

  • Ethyl 5-(4-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylate
  • Ethyl 5-(2-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylate
  • Ethyl 5-(3-chlorophenyl)-1-oxo-1,4-thiazinane-3-carboxylate

These compounds share structural similarities but differ in the position or type of substituents on the phenyl ring. The unique combination of the fluorophenyl group and the thiazinane ring in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 5-(3-fluorophenyl)-1-oxo-1,4-thiazinane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S/c1-2-18-13(16)12-8-19(17)7-11(15-12)9-4-3-5-10(14)6-9/h3-6,11-12,15H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXZCZQQLGKCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CS(=O)CC(N1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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